{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707502
InChI: InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2
SMILES:
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.29 g/mol

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol

CAS No.:

Cat. No.: VC17707502

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol -

Specification

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
IUPAC Name [2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol
Standard InChI InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2
Standard InChI Key MFFCVSYFPGCGLJ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC2=NC(=CS2)CO

Introduction

Chemical Identity and Physicochemical Properties

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol belongs to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen. The morpholine group, a six-membered ring with one oxygen and one nitrogen atom, enhances the compound’s solubility in polar solvents and influences its pharmacokinetic profile. Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₃O₂S
Molecular Weight216.233 g/mol
Density1.174 g/cm³
Boiling Point339.8°C at 760 mmHg
Flash Point140.7°C
LogP (Octanol-Water Partition)2.391
PSA (Polar Surface Area)35.53 Ų

The compound’s exact mass is 216.079 g/mol, and its vapor pressure at 25°C is 8.98 × 10⁻⁵ mmHg . The index of refraction is 1.586, indicative of its interaction with light in solution . These properties underscore its stability under standard laboratory conditions and suitability for further chemical modifications.

Synthetic Routes and Optimization

The synthesis of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is typically achieved through multi-step reactions involving morpholine and thiazole precursors. A seminal method reported by Del Carmen Cruz and Tamariz (2005) involves condensation reactions under controlled conditions .

Key Synthetic Steps

  • Morpholine-Thiazole Coupling: The morpholine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, reaction of 4-(chloromethyl)morpholine with 4-hydroxymethylthiazole in the presence of a base like triethylamine yields the intermediate .

  • Hydroxymethylation: The hydroxymethyl group is incorporated using propargyl alcohol derivatives under acidic or basic conditions. This step often requires precise pH control (6.5–7.5) to prevent side reactions .

Industrial-Scale Production

While laboratory synthesis relies on batch processes, industrial production may employ continuous flow reactors to enhance yield and purity. Catalytic systems such as MgO or ZnCl₂ are used to accelerate condensation reactions, reducing reaction times from 10 hours (conventional reflux) to 1 hour under microwave irradiation .

Reactivity and Functionalization

The hydroxymethyl group at the 4-position of the thiazole ring enables diverse chemical transformations:

Schiff Base Formation

Reaction with aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under MgO catalysis produces 5-alkylidene derivatives in yields of 55–76% . This reactivity is exploited to generate libraries of analogs for biological screening.

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid, yielding {2-[(morpholin-4-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid (68% yield) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro groups to amines without affecting the thiazole ring, enabling the synthesis of amine-functionalized derivatives .

Applications in Pharmaceutical Research

The compound’s dual functionality (thiazole and morpholine) makes it a versatile scaffold for drug discovery:

Lead Optimization

  • Solubility Enhancement: The morpholine ring improves aqueous solubility, addressing a common limitation of thiazole-based drugs.

  • Bioavailability: LogP values (~2.4) indicate balanced lipophilicity, favoring oral absorption .

Targeted Drug Delivery

Functionalization at the hydroxymethyl group allows conjugation with nanoparticles or antibodies, enabling site-specific delivery. For example, coupling with poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor accumulation in preclinical models .

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